Oxazole-4-carbaldehyde

Description

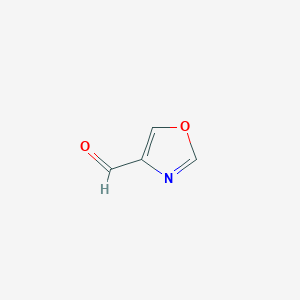

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2/c6-1-4-2-7-3-5-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWIIXBEPINWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558429 | |

| Record name | 1,3-Oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118994-84-6 | |

| Record name | 1,3-Oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxazolecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxazole-4-carbaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-4-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound, aimed at professionals in research and development.

Chemical Properties and Structure

This compound, with the IUPAC name 1,3-oxazole-4-carbaldehyde, is a solid at room temperature.[1][2] Its chemical structure consists of a five-membered oxazole ring with a carbaldehyde group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃NO₂ | [3] |

| Molecular Weight | 97.07 g/mol | [2][3] |

| Melting Point | 57-61 °C | [1][3] |

| Boiling Point | 184.7±13.0 °C (Predicted) | [1][3] |

| Density | 1.258±0.06 g/cm³ (Predicted) | [1][3] |

| Flash Point | 65.5 °C | [3] |

| Solubility | Soluble in DMSO and methanol. | [4] |

Table 2: Structural Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 1,3-oxazole-4-carbaldehyde | [1] |

| SMILES String | O=Cc1cocn1 | [2][5] |

| InChI Key | JBWIIXBEPINWPB-UHFFFAOYSA-N | [1][2] |

| CAS Number | 118994-84-6 | [2][3] |

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | Aldehyde proton (CHO): δ 9.8-10.0 ppm (s); Oxazole ring protons: δ 8.0-9.0 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O): δ 185-195 ppm; Oxazole ring carbons: δ 120-160 ppm. |

| IR Spectroscopy | C=O stretch (aldehyde): ~1700-1720 cm⁻¹; C=N stretch (oxazole): ~1650 cm⁻¹; C-O-C stretch (oxazole): ~1100-1200 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 97.02. Common fragmentation patterns may involve the loss of CO (m/z = 69) and HCN (m/z = 70). |

Experimental Protocols

Synthesis of this compound via Swern Oxidation

A common and efficient method for the synthesis of this compound is the Swern oxidation of 4-oxazolemethanol.[1][6] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.

Materials:

-

4-Oxazolemethanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

10% aqueous citric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Activator Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: Slowly add a solution of anhydrous DMSO (2.0-2.5 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15-20 minutes.

-

Alcohol Addition: Dissolve 4-oxazolemethanol (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir for 30-45 minutes at this temperature.

-

Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by adding a 10% aqueous citric acid solution. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel.

References

- 1. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of Oxazole-4-Carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among the diverse family of oxazole-containing molecules, oxazole-4-carbaldehyde derivatives have emerged as a particularly promising class of compounds with significant therapeutic potential. Their inherent reactivity and versatile chemical nature make them attractive starting points for the synthesis of novel drug candidates. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Targeting Key Cellular Pathways

This compound derivatives have demonstrated notable cytotoxic and antiproliferative activities against various cancer cell lines. The aldehyde functional group at the 4-position serves as a crucial handle for synthetic modifications, allowing for the generation of diverse libraries of compounds with enhanced potency and selectivity.

Recent studies have highlighted that the anticancer mechanism of oxazole derivatives often involves the inhibition of critical cellular targets such as STAT3 and tubulin.[1][2] The inhibition of STAT3, a key signaling protein involved in cancer cell survival and proliferation, and the disruption of microtubule formation by binding to tubulin, can ultimately lead to apoptotic cell death in cancerous cells.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative oxazole derivatives against various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of their anticancer potency.

| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Oxazole Derivative 1 | HeLa (Cervical Cancer) | 60.2 | [3] |

| Oxazolo[5,4-d]pyrimidine 3g | HT29 (Colon Adenocarcinoma) | 58.44 | [4] |

| Oxazolo[5,4-d]pyrimidine 3e | A549 (Lung Adenocarcinoma) | 28.31 | [4] |

| Oxazolo[5,4-d]pyrimidine 3f | A549 (Lung Adenocarcinoma) | 29.15 | [4] |

| AMK OX-8 | A549 (Lung Adenocarcinoma) | 25.04 | [5] |

| AMK OX-9 | A549 (Lung Adenocarcinoma) | 20.73 | [5] |

| AMK OX-11 | A549 (Lung Adenocarcinoma) | 45.11 | [5] |

| AMK OX-12 | A549 (Lung Adenocarcinoma) | 41.92 | [5] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have shown promising activity against a range of bacterial and fungal strains. The structural diversity that can be achieved through modifications of the this compound core allows for the fine-tuning of their antimicrobial spectrum and potency.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. The table below presents the MIC values of selected oxazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Thiazolyl-1,3,4-oxadiazole 5a | S. aureus | 25 | [6] |

| Thiazolyl-1,3,4-oxadiazole 5e | S. aureus | 25 | [6] |

| Thiazolyl-1,3,4-oxadiazole 5a | A. niger | 25 | [6] |

| Thiazolyl-1,3,4-oxadiazole 5e | A. niger | 25 | [6] |

| Furan-oxadiazole derivative | Staphylococcal strains | 4 - 32 | [7] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response implicated in numerous diseases. Certain oxazole derivatives have exhibited significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders. The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[8][9][10]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of representative oxazole derivatives in the carrageenan-induced paw edema model.

| Compound ID | Dose | Inhibition of Edema (%) | Reference |

| Oxadiazole Derivative 10b | 20 mg/kg | 57.5 | [11] |

| Oxadiazole Derivative 13b | 20 mg/kg | 62.3 | [11] |

| Oxadiazole Derivative Ox-6f | 10 mg/kg | 79.83 | [12] |

| Pyrazole Derivative K-3 | 100 mg/kg | 52.0 | [13] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of scientific research. This section outlines the general methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures in the literature.

Synthesis of 2-Aryl-5-methyl-1,3-oxazole-4-carbaldehydes

A common synthetic route to 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes involves the condensation of an appropriate aromatic aldehyde with an α-amino ketone followed by cyclization and formylation.[14]

General Procedure:

-

Step 1: Synthesis of 2-aryl-5-methyl-1,3-oxazole. A mixture of an aryl aldehyde (1.0 eq) and 1-aminopropan-2-one hydrochloride (1.2 eq) in a suitable solvent (e.g., ethanol) is refluxed in the presence of a base (e.g., sodium acetate) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 2-aryl-5-methyl-1,3-oxazole.

-

Step 2: Formylation. The 2-aryl-5-methyl-1,3-oxazole (1.0 eq) is dissolved in a suitable solvent (e.g., dimethylformamide, DMF). A formylating agent, such as phosphorus oxychloride (POCl3), is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for a specified period. After completion, the reaction is quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford the desired 2-aryl-5-methyl-1,3-oxazole-4-carbaldehyde.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[5][15][16]

Procedure:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][19]

Procedure:

-

Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[8][9][10]

Procedure:

-

Animals (typically rats or mice) are divided into control, standard (e.g., treated with a known anti-inflammatory drug like indomethacin), and test groups.

-

The test compounds are administered orally or intraperitoneally at various doses.

-

After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce inflammation and edema.

-

The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema in the treated groups is calculated by comparing the paw volume with that of the control group.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate a putative anticancer signaling pathway targeted by oxazole derivatives and a general workflow for their synthesis and biological evaluation.

Caption: Putative anticancer mechanism of this compound derivatives.

References

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]

- 13. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. | Semantic Scholar [semanticscholar.org]

- 16. journal.uctm.edu [journal.uctm.edu]

- 17. researchgate.net [researchgate.net]

- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Core of Heterocyclic Synthesis: A Technical Guide to Oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-4-carbaldehyde is a pivotal building block in the field of heterocyclic chemistry, offering a versatile scaffold for the synthesis of a wide array of more complex molecules. Its unique electronic properties and the reactivity of the aldehyde functional group make it an invaluable tool in medicinal chemistry and drug discovery. The oxazole ring itself is a key structural motif in numerous natural products and synthetic pharmaceuticals, prized for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[1] This technical guide provides an in-depth overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the construction of diverse heterocyclic systems and its relevance in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical Properties

| Property | Value | Reference |

| CAS Number | 118994-84-6 | [1] |

| Molecular Formula | C₄H₃NO₂ | [1] |

| Molecular Weight | 97.07 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 57-61 °C | [1] |

Spectroscopic Data

While a publicly available, comprehensive set of experimentally-derived spectra for the parent this compound is limited, the following table provides predicted and typical spectroscopic characteristics based on known data for structurally similar oxazole derivatives.[2][3]

| Spectroscopy | Predicted/Typical Data |

| ¹H NMR | δ ~9.9-10.0 ppm (s, 1H, CHO), δ ~8.4-8.5 ppm (s, 1H, H5), δ ~8.2-8.3 ppm (s, 1H, H2) |

| ¹³C NMR | δ ~185-190 ppm (CHO), δ ~150-155 ppm (C2), δ ~140-145 ppm (C4), δ ~130-135 ppm (C5) |

| IR (KBr, cm⁻¹) | ~3100-3150 (C-H stretch, aromatic), ~1690-1710 (C=O stretch, aldehyde), ~1550-1600 (C=N stretch), ~1100-1150 (C-O-C stretch) |

| Mass Spec (EI) | M⁺ at m/z 97, with fragmentation patterns corresponding to the loss of CO and HCN.[4] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound involves the oxidation of the corresponding 4-(hydroxymethyl)oxazole.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Oxidation of 4-(Hydroxymethyl)oxazole

This protocol provides a general procedure for the oxidation of a 4-(hydroxymethyl)oxazole to the corresponding this compound.[1]

Materials:

-

4-(Hydroxymethyl)oxazole derivative (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (5-10 eq) or Pyridinium Chlorochromate (PCC) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Silica Gel for column chromatography

-

Celatom® or a similar filter aid

Procedure:

-

To a stirred solution of the 4-(hydroxymethyl)oxazole in anhydrous DCM, add the oxidizing agent (e.g., MnO₂) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celatom® to remove the solid oxidant.

-

Wash the filter cake with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by NMR, IR, and mass spectrometry.

Expected Yield: 60-85%

Role in Heterocyclic Chemistry: A Versatile Aldehyde

The aldehyde functionality of this compound is a gateway to a vast array of other heterocyclic systems through various classical organic reactions.

Caption: Key reactions of this compound.

Knoevenagel Condensation

The Knoevenagel condensation of this compound with active methylene compounds is a facile method for the formation of C-C double bonds, leading to various functionalized alkenes.[5]

Experimental Protocol (General):

-

In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a base (e.g., piperidine, triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of oxazolyl-substituted alkenes with good control over the geometry of the double bond.[6]

Experimental Protocol (General):

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography.

Synthesis of Oxazolyl-Pyrazoles

The reaction of this compound with hydrazine derivatives is a classical approach to the synthesis of 4-(oxazol-4-yl)pyrazoles.[7]

Experimental Protocol (General):

-

First, perform a Knoevenagel condensation of this compound with a β-dicarbonyl compound (e.g., acetylacetone) to form an α,β-unsaturated dicarbonyl intermediate.

-

Dissolve the intermediate in a suitable solvent like ethanol or acetic acid.

-

Add hydrazine hydrate or a substituted hydrazine (1.0-1.1 eq).

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, and if a solid precipitates, collect it by filtration.

-

If no solid forms, concentrate the solution and purify the residue by column chromatography or recrystallization.

Synthesis of Oxazolyl-Pyrimidines

This compound can be used to construct pyrimidine rings, for example, by reaction with guanidine.

Experimental Protocol (General):

-

A plausible route involves the initial formation of an α,β-unsaturated ketone from this compound via a Claisen-Schmidt condensation with a suitable ketone.

-

The resulting oxazolyl-chalcone (1.0 eq) is then reacted with guanidine hydrochloride (1.0-1.5 eq) in the presence of a base such as sodium ethoxide in refluxing ethanol.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent, and the product is isolated from the organic layer.

-

Purification is achieved by column chromatography or recrystallization.

Role in Medicinal Chemistry and Drug Development

The oxazole scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound are actively investigated for a range of therapeutic applications.[8]

Structure-Activity Relationship (SAR) Studies

SAR studies on various oxazole derivatives have revealed key structural features that influence their biological activity. For instance, the nature and substitution pattern of aromatic rings attached to the oxazole core, as well as the functional groups derived from the 4-carbaldehyde position, can significantly modulate potency and selectivity.[8]

Biological Targets and Signaling Pathways

Oxazole-containing compounds have been shown to interact with a variety of biological targets, leading to their therapeutic effects.[9]

Identified Molecular Targets:

-

STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT3 signaling is a key mechanism for the anticancer activity of some oxazole derivatives.

-

Microtubules: Certain oxazoles can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

-

Protein Kinases: Various kinases involved in cell proliferation and survival are targeted by oxazole-containing inhibitors.

-

DNA Topoisomerases: These enzymes are crucial for DNA replication and are targets for some anticancer oxazoles.

Caption: Inhibition of the STAT3 signaling pathway by oxazole derivatives.

Conclusion

This compound is a cornerstone reagent in heterocyclic chemistry, providing a versatile and reactive handle for the construction of a multitude of more complex and biologically relevant molecules. Its straightforward synthesis and the rich chemistry of its aldehyde group make it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The continued exploration of the reactivity of this compound and the biological activities of its derivatives promises to yield novel therapeutic agents and innovative chemical entities.

References

- 1. 4-Oxazolecarboxaldehyde 97 118994-84-6 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 7. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. dev.spectrabase.com [dev.spectrabase.com]

The Enduring Legacy of the Oxazole Ring: A Technical Guide to its Synthesis

For Researchers, Scientists, and Drug Development Professionals

The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. Its prevalence in natural products, pharmaceuticals, and agrochemicals has driven over a century of innovation in synthetic organic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of pivotal oxazole synthesis methods, presenting detailed experimental protocols, comparative quantitative data, and mechanistic insights to serve as a valuable resource for researchers in the chemical and pharmaceutical sciences.

A Journey Through Time: The Classical Syntheses

The late 19th and early 20th centuries witnessed the birth of foundational methods for constructing the oxazole core, many of which remain relevant today. These classical syntheses, born from the meticulous work of pioneering chemists, laid the groundwork for all subsequent advancements in the field.

The Robinson-Gabriel Synthesis (1909, 1910)

Independently reported by Sir Robert Robinson and Siegmund Gabriel, this method involves the cyclodehydration of 2-acylamino-ketones to form 2,5-disubstituted oxazoles.[1] The reaction is typically catalyzed by strong acids.

Mechanism: The generally accepted mechanism commences with an acid-catalyzed enolization of the ketone. The amide oxygen then acts as a nucleophile, attacking the protonated carbonyl carbon in an intramolecular fashion to forge a five-membered cyclic oxazoline intermediate. Subsequent dehydration yields the aromatic oxazole ring.[2]

References

The Aldehyde Moiety of Oxazole-4-carbaldehyde: A Hub of Synthetic Versatility for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

Oxazole-4-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis, largely owing to the versatile reactivity of its aldehyde group. This technical guide provides a comprehensive examination of the chemical transformations centered on this functional group, offering insights into its role in the construction of complex molecular architectures. The document details key reactions such as nucleophilic additions, condensation reactions, oxidation, and reduction, supported by quantitative data and explicit experimental protocols. Furthermore, this guide illustrates the broader significance of oxazole-containing compounds in medicinal chemistry, particularly as inhibitors of signaling pathways, and provides visual representations of synthetic workflows and conceptual biological interactions. This resource is intended to empower researchers in the fields of drug discovery, medicinal chemistry, and materials science with the knowledge to effectively utilize this compound as a strategic synthetic intermediate.

Introduction: The Privileged Oxazole Scaffold and the Reactive Aldehyde

The oxazole ring is a five-membered heterocyclic motif that is a cornerstone in numerous natural products and synthetic pharmaceuticals.[1][2] Its metabolic stability and capacity for diverse non-covalent interactions with biological targets make it a "privileged scaffold" in medicinal chemistry.[1] When substituted with an aldehyde group at the 4-position, as in this compound, the synthetic utility of the oxazole core is significantly enhanced. The aldehyde group serves as an electrophilic center, readily participating in a wide array of chemical reactions that allow for molecular elaboration and the introduction of diverse functional groups.

This guide focuses specifically on the reactivity of this aldehyde moiety, providing a detailed exploration of its synthetic potential.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄H₃NO₂ | |

| Molecular Weight | 97.07 g/mol | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 57-61 °C | |

| Boiling Point (Predicted) | 184.7 ± 13.0 °C | |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ | |

| pKa (Predicted) | -1.49 ± 0.10 | |

| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C |

Key Reactions of the Aldehyde Group

The aldehyde functional group in this compound is susceptible to a variety of chemical transformations, making it a versatile handle for synthetic modifications.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This fundamental reaction opens the door to a wide range of derivatives.

Reaction with hydroxylamine leads to the formation of oximes, which are useful intermediates in the synthesis of various nitrogen-containing compounds.[4]

General Reaction:

Condensation Reactions

Condensation reactions involving the aldehyde group are powerful tools for carbon-carbon bond formation and the synthesis of more complex structures.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[5][6] This reaction is instrumental in the synthesis of various biologically active molecules.[7]

General Reaction:

(Where Z and Z' are electron-withdrawing groups)

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides.[8] This reaction is highly valued for its predictability and tolerance of a wide range of functional groups.

General Reaction:

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, providing a route to oxazole-4-carboxylic acid and its derivatives, which are themselves valuable synthetic intermediates.[9]

General Reaction:

Reduction

Reduction of the aldehyde group yields the corresponding primary alcohol, 4-(hydroxymethyl)oxazole. This transformation is typically achieved using mild reducing agents.

General Reaction:

Quantitative Data on Aldehyde Reactivity

The following tables summarize quantitative data for key reactions involving the aldehyde group of this compound and its derivatives.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |

| Various Aromatic Aldehydes | Ni(NO₃)₂·6H₂O (5 mol%) | Water | 10-20 min | 90-95 | [10] |

| Pyrazole Aldehydes | (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | 3-20 min | 85-95 | [11] |

Table 2: Wittig Reaction of Aldehydes

| Aldehyde | Ylide | Base | Solvent | Time | Yield (%) | Reference | |---|---|---|---|---|---| | 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | DMF | 30 min | Not specified |[12] | | Various Aldehydes | (4,5-Diphenyloxazol-2-ylmethyl)triphenylphosphonium chloride | Strong Base | THF | 12-24 h | Not specified |[13] |

Experimental Protocols

The following are detailed experimental protocols for key reactions of the aldehyde group, based on established methodologies.

Protocol for Knoevenagel Condensation

This protocol is adapted from a general procedure for the Knoevenagel condensation of aromatic aldehydes with malononitrile in an aqueous medium.[10]

Materials:

-

This compound (1 mmol)

-

Malononitrile (1 mmol)

-

Ni(NO₃)₂·6H₂O (5 mol%)

-

Water

-

Round bottom flask

-

Magnetic stirrer

Procedure:

-

To a round bottom flask, add this compound (1 mmol), malononitrile (1 mmol), and water.

-

Add 5 mol% of Ni(NO₃)₂·6H₂O to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add cold water (15-25 mL) to precipitate the product.

-

Filter the solid product, wash with cold water, and air dry.

Protocol for Wittig Reaction

This protocol is a generalized procedure based on the Wittig reaction of aldehydes with phosphorus ylides.[12][14]

Materials:

-

A phosphonium salt (e.g., (Oxazol-4-ylmethyl)triphenylphosphonium chloride) (1.1 eq)

-

A strong base (e.g., n-Butyllithium or sodium hydride) (1.1 eq)

-

This compound (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to generate the ylide (a color change is often observed).

-

Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for Oxime Formation

This protocol is based on the general synthesis of oximes from aldehydes.[4][15]

Materials:

-

This compound (1 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)

-

A weak base (e.g., pyridine or sodium acetate) (1.1 eq)

-

Ethanol

-

Reaction flask with a reflux condenser

Procedure:

-

In a reaction flask, dissolve this compound and hydroxylamine hydrochloride in ethanol.

-

Add the weak base to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualization of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and the potential role of oxazole derivatives in biological signaling.

Biological Significance and Role in Drug Discovery

While specific data on the direct involvement of this compound in biological signaling pathways is limited, the oxazole scaffold is a prominent feature in a vast number of biologically active compounds.[16][17] Derivatives of oxazole have demonstrated a wide spectrum of therapeutic potential, including as anticancer, antimicrobial, and anti-inflammatory agents.[17][18]

Many of these biologically active oxazole derivatives function as inhibitors of key enzymes in cellular signaling cascades, such as protein kinases.[18] The aldehyde group of this compound provides a convenient starting point for the synthesis of libraries of diverse oxazole-containing compounds that can be screened for such inhibitory activity. The Knoevenagel and Wittig reactions, for example, allow for the introduction of various substituents that can be tailored to interact with the binding pockets of target enzymes. The conversion of the aldehyde to a carboxylic acid opens up the possibility of forming amide bonds, a common linkage in many drug molecules.[9][19]

Therefore, while this compound itself may not be a direct modulator of biological pathways, its role as a versatile precursor to a multitude of potential drug candidates is of paramount importance to the drug discovery and development process.

Conclusion

The aldehyde group of this compound is a highly reactive and synthetically valuable functional group. Its participation in a wide range of chemical transformations, including nucleophilic additions, condensations, oxidation, and reduction, provides a powerful platform for the synthesis of a diverse array of oxazole derivatives. The accessibility of this starting material, combined with the predictable reactivity of its aldehyde moiety, makes it an indispensable tool for researchers in medicinal chemistry, drug discovery, and materials science. A thorough understanding of the reactions detailed in this guide will enable scientists to strategically design and synthesize novel oxazole-containing molecules with tailored properties for a variety of applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benchchem.com [benchchem.com]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. jocpr.com [jocpr.com]

- 7. benchchem.com [benchchem.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. ijcps.org [ijcps.org]

- 11. researchgate.net [researchgate.net]

- 12. www1.udel.edu [www1.udel.edu]

- 13. benchchem.com [benchchem.com]

- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. ijpsonline.com [ijpsonline.com]

- 17. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

- 19. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Oxazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Oxazole-4-carbaldehyde (CAS 118994-84-6). Drawing upon available chemical principles and data for analogous heterocyclic aldehydes, this document outlines potential degradation pathways, proposes methodologies for stability assessment, and offers best practices for handling and storage to ensure the compound's integrity for research and development purposes.

Core Stability Profile

This compound is a heterocyclic aldehyde that combines the aromatic oxazole ring with a reactive aldehyde functional group. Its stability is influenced by the inherent properties of both moieties. While the oxazole ring is generally thermally stable, it can be susceptible to oxidation and photolysis.[1][2] The aldehyde group is prone to oxidation and polymerization. Available data from various suppliers suggests that the compound is a colorless to light yellow liquid or a solid with a pungent odor.[3]

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on supplier data sheets and general principles for reactive aldehydes:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation of the aldehyde group. |

| Light | Store in the dark (amber vial) | To prevent photochemical degradation. |

| Moisture | Store in a dry environment (desiccator) | To prevent hydrolysis of the oxazole ring. |

| Container | Tightly sealed container | To prevent exposure to air and moisture. |

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₃NO₂ | [3] |

| Molecular Weight | 97.07 g/mol | |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Melting Point | 57-61 °C | [4] |

| Boiling Point | 184.7 ± 13.0 °C (Predicted) | [4] |

| Storage Temperature | 2-8°C | [5] |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, potential degradation pathways can be inferred from the known chemistry of oxazoles and aldehydes.[6][7][8]

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, oxazole-4-carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

-

Hydrolysis: Under strongly acidic or basic conditions, the oxazole ring can undergo hydrolytic cleavage.[6] This would likely lead to the formation of acyclic compounds.

-

Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to decomposition.[1][2] The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.

-

Polymerization: Aldehydes can undergo self-polymerization, particularly in the presence of acidic or basic catalysts. This would result in the formation of higher molecular weight byproducts.

-

Decarbonylation: Although less common for aromatic aldehydes, decarbonylation to form oxazole could be a potential degradation pathway under thermal stress.

Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies under various stress conditions.[9][10][11] The goal is to identify potential degradation products and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[12][13][14]

General Workflow for Stability Testing

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

A general workflow for assessing the stability of a chemical compound.

Protocol for a Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector or a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Keep a solid sample of this compound in an oven at 60°C for 7 days.

-

Prepare a solution of the heat-stressed sample at a concentration of 100 µg/mL in the mobile phase.

-

-

Photodegradation:

-

Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).

-

Keep a control sample in the dark.

-

-

Analysis:

-

Analyze all the samples by a developed and validated stability-indicating HPLC method. A C18 column is often a suitable starting point.

-

Identify and quantify the degradation products.

-

Use LC-MS to determine the mass of the degradation products to aid in structure elucidation.

-

Conclusion

This compound is a compound that requires careful handling and storage to maintain its integrity. The presence of the aldehyde group makes it susceptible to oxidation and polymerization, while the oxazole ring can be prone to hydrolysis and photolytic degradation under certain conditions. For optimal stability, it is imperative to store the compound at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments, which are crucial for ensuring the reliability of experimental results and for the development of potential pharmaceutical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 118994-84-6 [amp.chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. biomedres.us [biomedres.us]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. ajrconline.org [ajrconline.org]

- 12. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. researchgate.net [researchgate.net]

The Elusive Oxazole-4-carbaldehyde: A Technical Guide to a Rare Scaffold in Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazole ring is a well-established pharmacophore found in a diverse array of biologically active natural products and synthetic compounds. However, an in-depth investigation reveals that natural products featuring an oxazole-4-carbaldehyde moiety are exceptionally rare, with no definitive examples reported in publicly available scientific literature to date. This technical guide, therefore, pivots to the synthesis, biological evaluation, and mechanistic insights of synthetic this compound derivatives and closely related C4-substituted analogues. While the natural world appears to have overlooked this specific scaffold, its synthetic counterparts demonstrate significant potential in medicinal chemistry, exhibiting a range of activities from anticancer to enzyme inhibition. This document provides a comprehensive overview of the synthetic routes to access this core, quantitative biological data for related compounds, detailed experimental protocols, and visualizations of relevant biological pathways, serving as a critical resource for researchers exploring the chemical space of oxazole derivatives.

Introduction: The Oxazole Scaffold in Drug Discovery

The oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This structural motif is a key component in numerous natural products and synthetic pharmaceuticals, valued for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets. The substitution pattern on the oxazole ring is a critical determinant of the biological activity of its derivatives, which span a wide therapeutic spectrum, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory properties. Despite the prevalence of the oxazole core, the this compound functional group remains a synthetic target of interest rather than a readily available natural product.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the this compound core and its derivatives can be approached through several established synthetic methodologies. The Vilsmeier-Haack reaction stands out as a primary method for the direct formylation of electron-rich oxazoles. Additionally, the oxidation of a precursor oxazole-4-methanol offers another viable route.

Vilsmeier-Haack Formylation of Oxazoles

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group onto the oxazole ring, preferentially at the C4 position if it is unsubstituted and activated.

Experimental Protocol: Vilsmeier-Haack Formylation of a 2,5-Disubstituted Oxazole

-

Reagents and Materials:

-

2,5-Disubstituted oxazole (1.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphoryl chloride (POCl₃) (1.5 - 2.0 eq)

-

Ice bath

-

Sodium acetate solution (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred solution of the 2,5-disubstituted oxazole in DMF at 0 °C, slowly add POCl₃ dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium acetate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2,5-disubstituted-oxazole-4-carbaldehyde.

-

Oxidation of Oxazole-4-methanol

Another common strategy involves the synthesis of an oxazole-4-methanol precursor followed by its oxidation to the corresponding aldehyde. This two-step approach allows for greater control and can be advantageous for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.

Experimental Protocol: Oxidation of Oxazole-4-methanol

-

Reagents and Materials:

-

2,5-Disubstituted-oxazole-4-methanol (1.0 eq)

-

Dess-Martin periodinane (DMP) (1.5 eq) or Pyridinium chlorochromate (PCC) (1.5 eq)

-

Dichloromethane (DCM) as solvent

-

Sodium bicarbonate solution (for workup with DMP)

-

Sodium thiosulfate solution (for workup with DMP)

-

Diethyl ether

-

Silica gel or Florisil for filtration

-

Anhydrous magnesium sulfate

-

-

Procedure (using Dess-Martin periodinane):

-

Dissolve the oxazole-4-methanol in anhydrous DCM.

-

Add Dess-Martin periodinane in one portion at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a 10% solution of sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the this compound.

-

Biological Activities of Synthetic Oxazole Derivatives

While natural products with the this compound moiety are absent, synthetic derivatives with substitutions at the C4 position, such as carboxylic acids and amides, have demonstrated a wide range of biological activities. This section summarizes the key findings in the areas of anticancer and enzyme inhibitory activities.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of synthetic oxazole derivatives. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, or by inducing apoptosis.

Table 1: Anticancer Activity of Selected Synthetic Oxazole Derivatives

| Compound Class | Target Cell Line(s) | Reported Activity (IC₅₀) | Reference(s) |

| 2,5-Disubstituted-oxazole-4-carboxamides | Human cancer cell lines | Varies (µM to nM range) | [6] |

| Benzoxazole derivatives | HepG2, MCF-7 | 10.50 µM - 50.92 µM | [7][8] |

| Isoxazole derivatives | HepG2, MCF-7, HCT-116 | 6.38 µM - 9.96 µM | [9] |

Enzyme Inhibition

The oxazole scaffold is a common feature in many enzyme inhibitors, particularly kinase inhibitors. The structural rigidity and hydrogen bonding capabilities of the oxazole ring contribute to its effective binding to enzyme active sites.

Table 2: Enzyme Inhibitory Activity of Selected Synthetic Oxazole Derivatives

| Compound Class | Target Enzyme(s) | Reported Activity (IC₅₀) | Reference(s) |

| Oxazole-containing compounds (e.g., Mubritinib) | EGFR, HER2 | Varies (nM range) | [10] |

| Benzoxazole derivatives | VEGFR-2 | Varies (µM range) | [8] |

| Isoxazole derivatives | EGFR-TK | 0.054 µM - 0.066 µM | [9] |

Signaling Pathways and Mechanisms of Action

Synthetic oxazole derivatives have been shown to modulate several critical signaling pathways implicated in diseases like cancer. Understanding these mechanisms is crucial for the rational design of novel therapeutics.

Kinase Inhibition and Downstream Signaling

Many oxazole-based anticancer agents function as kinase inhibitors, targeting receptor tyrosine kinases such as EGFR, HER2, and VEGFR-2.[8][9][10] Inhibition of these kinases disrupts downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.

Caption: Inhibition of Receptor Tyrosine Kinase signaling by an oxazole derivative.

Induction of Apoptosis

Several oxazole derivatives have been reported to induce apoptosis, or programmed cell death, in cancer cells.[7][11][12] This can occur through various mechanisms, including the inhibition of anti-apoptotic proteins or the activation of pro-apoptotic pathways, often involving the caspase cascade.

Caption: Induction of apoptosis by an oxazole derivative via modulation of Bcl-2 family proteins.

Biosynthesis of the Oxazole Ring in Natural Products

Although natural products with an this compound are not known, the oxazole ring itself is a common feature in many natural products, particularly those of marine origin.[13][14][15][16] The biosynthesis of the oxazole moiety typically proceeds from amino acid precursors, such as serine or threonine, through a series of enzymatic modifications. The general pathway involves the cyclodehydration of a peptide backbone to form an oxazoline ring, which is subsequently oxidized to the aromatic oxazole.

Caption: Generalized biosynthetic pathway for the formation of the oxazole ring in natural products.

Conclusion and Future Perspectives

The this compound scaffold, while seemingly absent in the repertoire of natural products, represents a synthetically accessible and biologically relevant core for medicinal chemistry. The synthetic methodologies outlined in this guide provide a clear path for the generation of novel derivatives. The promising anticancer and enzyme inhibitory activities of structurally related C4-substituted oxazoles underscore the potential of this chemical class. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to fully explore their therapeutic potential. Furthermore, a deeper understanding of the signaling pathways modulated by these compounds will be critical for the development of targeted and effective therapies. The information compiled in this technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Commercial Availability and Synthetic Pathways of Oxazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-4-carbaldehyde is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive aldehyde group and a stable oxazole core, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and a detailed experimental protocol for its synthesis.

Commercial Suppliers and Physical Properties

This compound is readily available from several chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically sold as a solid with a purity of 95% or higher. Pricing varies depending on the supplier and the quantity purchased.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 697915 | 97% | 250 mg, 1 g | $218.00 (250 mg), $328.00 (1 g)[1] |

| Amerigo Scientific | - | 95% | Contact for details | Contact for details[2] |

| Apollo Scientific | OR12860 | 96% | 50 mg, 1 g | £15.00 (50 mg), £120.00 (1 g)[3] |

Key Chemical Properties:

Synthetic Protocol: Oxidation of 4-Oxazolemethanol

A common and effective method for the laboratory-scale synthesis of this compound is the Swern oxidation of 4-oxazolemethanol. This procedure utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.

Experimental Procedure:

-

Activator Preparation: A solution of oxalyl chloride (17.3 mL, 204 mmol) in anhydrous dichloromethane (200 mL) is cooled to -63 °C. To this, a solution of dimethyl sulfoxide (19.3 mL, 272 mmol) in anhydrous dichloromethane (200 mL) is added slowly and dropwise, maintaining the temperature at -63 °C. The resulting mixture is stirred for 15 minutes.[5]

-

Alcohol Addition: A solution of 4-oxazolemethanol (13.5 g, 204 mmol) in anhydrous dichloromethane (200 mL) is added dropwise to the reaction mixture over a period of 15 minutes, ensuring the temperature remains at -63 °C.[5]

-

Oxidation: The reaction mixture is stirred for an additional 60 minutes at -63 °C.[5]

-

Quenching: Triethylamine (53.1 mL, 381 mmol) is added to the reaction mixture, which is then allowed to gradually warm to room temperature.[5]

-

Work-up and Extraction: Upon completion of the reaction, the mixture is treated with a 10% aqueous citric acid solution. The product is extracted with dichloromethane (4 times) and ethyl acetate (2 times). The combined organic phases are washed with a small amount of saturated aqueous sodium bicarbonate solution and then re-extracted with dichloromethane (3 times).[5]

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Synthetic Workflow

Caption: Swern oxidation workflow for the synthesis of this compound.

General Synthetic Considerations for Oxazoles

The synthesis of the oxazole ring itself can be achieved through various methods. The van Leusen oxazole synthesis is a notable example, involving the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[6][7] This method is particularly useful for preparing 5-substituted oxazoles.[6] Other classical methods for oxazole synthesis include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis.[7] The choice of synthetic route often depends on the desired substitution pattern on the oxazole ring. For instance, the Vilsmeier-Haack reaction can be employed to introduce a formyl group at the 5-position of the oxazole ring.[8]

Conclusion

This compound is a commercially accessible and synthetically versatile compound. The provided information on its suppliers, properties, and a detailed synthetic protocol offers a valuable resource for researchers engaged in drug discovery and materials science. The straightforward oxidation of the corresponding alcohol provides a reliable method for its laboratory preparation, enabling further exploration of its chemical reactivity and potential applications.

References

- 1. 4-Oxazolecarboxaldehyde 97 118994-84-6 [sigmaaldrich.com]

- 2. 1,3-Oxazole-4-carbaldehyde - Amerigo Scientific [amerigoscientific.com]

- 3. 118994-84-6 Cas No. | 1,3-Oxazole-4-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. This compound CAS#: 118994-84-6 [amp.chemicalbook.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Page loading... [wap.guidechem.com]

Methodological & Application

Synthesis of Oxazole-4-carbaldehyde from 4-Oxazolemethanol: A Comparative Study of Oxidation Protocols

For Immediate Release

[City, State] – [Date] – This application note provides detailed protocols for the synthesis of oxazole-4-carbaldehyde from 4-oxazolemethanol, a key transformation in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of common oxidation methods, including Swern oxidation, pyridinium chlorochromate (PCC) oxidation, and manganese dioxide (MnO₂) oxidation.

The conversion of primary alcohols to aldehydes is a fundamental reaction in organic synthesis. The selection of the appropriate oxidizing agent and reaction conditions is crucial to ensure high yield and selectivity, avoiding over-oxidation to the corresponding carboxylic acid. This is particularly important in the synthesis of complex molecules where sensitive functional groups may be present.

Comparative Analysis of Oxidation Methods

The following table summarizes the quantitative data for the oxidation of 4-oxazolemethanol and analogous heterocyclic primary alcohols to their corresponding aldehydes using Swern, PCC, and MnO₂ oxidation methods.

| Oxidation Method | Substrate | Oxidizing Agent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Swern Oxidation | 4-Oxazolemethanol | (COCl)₂, DMSO, Et₃N | Dichloromethane | -78 to rt | 2 | ~90% (Estimated)[1][2][3][4] |

| PCC Oxidation | 4-Oxazolemethanol | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 2 - 4 | 85-95%[5][6][7] |

| MnO₂ Oxidation | 4-Oxazolemethanol (Allylic-type) | Activated Manganese Dioxide (MnO₂) | Dichloromethane | Room Temperature | 12 - 24 | 70-90%[8][9][10] |

Note: Yields for 4-oxazolemethanol are based on typical yields for similar primary alcohols and heterocyclic methanols, as specific literature data for this exact transformation is limited.

Experimental Protocols

Detailed methodologies for the three key oxidation reactions are provided below.

Protocol 1: Swern Oxidation

The Swern oxidation is a mild and highly efficient method for the synthesis of aldehydes from primary alcohols, utilizing dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[1][3][4]

Materials:

-

4-Oxazolemethanol

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (Et₃N)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add anhydrous DMSO (2.4 equivalents) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of 4-oxazolemethanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise and allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes, typically carried out in dichloromethane.[5][6][7]

Materials:

-

4-Oxazolemethanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Celite®

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM (0.1 M), add a solution of 4-oxazolemethanol (1.0 equivalent) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

-

Wash the Celite® pad thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 3: Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic-type alcohols. Given the electronic nature of the oxazole ring, 4-oxazolemethanol can be considered an activated alcohol.[8][9][10]

Materials:

-

4-Oxazolemethanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Celite®

Procedure:

-

To a solution of 4-oxazolemethanol (1.0 equivalent) in DCM or chloroform (0.1 M), add activated MnO₂ (5-10 equivalents by weight).

-

Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®.

-

Wash the Celite® pad extensively with DCM or chloroform.

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Signaling Pathways and Logical Relationships

The chemical transformation from 4-oxazolemethanol to this compound is a direct oxidation of a primary alcohol to an aldehyde. This process does not involve complex signaling pathways but rather a direct chemical conversion. The logical relationship is straightforward: the alcohol is the reactant, the aldehyde is the product, and the oxidizing agent facilitates this transformation.

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]

- 9. Manganese(IV) oxide [organic-chemistry.org]

- 10. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for the Van Leusen Synthesis of 5-Substituted Oxazoles from Aldehydes

For Researchers, Scientists, and Drug Development Professionals

The Van Leusen oxazole synthesis is a robust and versatile method for the preparation of 5-substituted oxazoles, a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. This one-pot reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with a diverse range of aldehydes in the presence of a base to yield the desired oxazole products.[1][2] The reaction proceeds under generally mild conditions and has been adapted for various substrates and experimental setups, including microwave-assisted synthesis.[3]

Reaction Principle